Cas no 2176200-97-6 (2-{1-(5-fluoropyrimidin-4-yl)azetidin-3-ylmethyl}-2H,3H,5H,6H,7H-cyclopentacpyridazin-3-one)

2-{1-(5-Fluoropyrimidin-4-yl)azetidin-3-ylmethyl}-2H,3H,5H,6H,7H-cyclopentacpyridazin-3-one is a fluorinated heterocyclic compound featuring a fused cyclopentapyridazinone core linked to a 5-fluoropyrimidine-substituted azetidine moiety. This structure suggests potential utility in medicinal chemistry, particularly as a kinase inhibitor or targeted therapeutic agent due to its fluoropyrimidine component, which enhances binding affinity and metabolic stability. The azetidine ring contributes to conformational rigidity, improving selectivity, while the cyclopentapyridazinone scaffold may offer favorable pharmacokinetic properties. Its synthetic complexity underscores its value in exploring structure-activity relationships in drug discovery. Suitable for research applications, this compound is of interest in developing novel bioactive molecules with optimized efficacy and safety profiles.
2-{1-(5-fluoropyrimidin-4-yl)azetidin-3-ylmethyl}-2H,3H,5H,6H,7H-cyclopentacpyridazin-3-one structure
2176200-97-6 structure
商品名:2-{1-(5-fluoropyrimidin-4-yl)azetidin-3-ylmethyl}-2H,3H,5H,6H,7H-cyclopentacpyridazin-3-one
CAS番号:2176200-97-6
MF:C15H16FN5O
メガワット:301.318845748901
CID:5940450
PubChem ID:126928413

2-{1-(5-fluoropyrimidin-4-yl)azetidin-3-ylmethyl}-2H,3H,5H,6H,7H-cyclopentacpyridazin-3-one 化学的及び物理的性質

名前と識別子

    • 2-{1-(5-fluoropyrimidin-4-yl)azetidin-3-ylmethyl}-2H,3H,5H,6H,7H-cyclopentacpyridazin-3-one
    • F6604-8484
    • 2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
    • AKOS032916265
    • 2176200-97-6
    • 2-[[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
    • インチ: 1S/C15H16FN5O/c16-12-5-17-9-18-15(12)20-6-10(7-20)8-21-14(22)4-11-2-1-3-13(11)19-21/h4-5,9-10H,1-3,6-8H2
    • InChIKey: ILCQURNXLYZHRY-UHFFFAOYSA-N
    • ほほえんだ: FC1=CN=CN=C1N1CC(CN2C(C=C3CCCC3=N2)=O)C1

計算された属性

  • せいみつぶんしりょう: 301.13388831g/mol
  • どういたいしつりょう: 301.13388831g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 528
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 61.7Ų

2-{1-(5-fluoropyrimidin-4-yl)azetidin-3-ylmethyl}-2H,3H,5H,6H,7H-cyclopentacpyridazin-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6604-8484-50mg
2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
2176200-97-6
50mg
$160.0 2023-09-07
Life Chemicals
F6604-8484-75mg
2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
2176200-97-6
75mg
$208.0 2023-09-07
Life Chemicals
F6604-8484-2μmol
2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
2176200-97-6
2μmol
$57.0 2023-09-07
Life Chemicals
F6604-8484-1mg
2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
2176200-97-6
1mg
$54.0 2023-09-07
Life Chemicals
F6604-8484-2mg
2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
2176200-97-6
2mg
$59.0 2023-09-07
Life Chemicals
F6604-8484-4mg
2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
2176200-97-6
4mg
$66.0 2023-09-07
Life Chemicals
F6604-8484-15mg
2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
2176200-97-6
15mg
$89.0 2023-09-07
Life Chemicals
F6604-8484-10mg
2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
2176200-97-6
10mg
$79.0 2023-09-07
Life Chemicals
F6604-8484-40mg
2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
2176200-97-6
40mg
$140.0 2023-09-07
Life Chemicals
F6604-8484-20μmol
2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
2176200-97-6
20μmol
$79.0 2023-09-07

2-{1-(5-fluoropyrimidin-4-yl)azetidin-3-ylmethyl}-2H,3H,5H,6H,7H-cyclopentacpyridazin-3-one 関連文献

2-{1-(5-fluoropyrimidin-4-yl)azetidin-3-ylmethyl}-2H,3H,5H,6H,7H-cyclopentacpyridazin-3-oneに関する追加情報

Professional Introduction to Compound with CAS No. 2176200-97-6 and Product Name: 2-{1-(5-fluoropyrimidin-4-yl)azetidin-3-ylmethyl}-2H,3H,5H,6H,7H-cyclopentacpyridazin-3-one

The compound identified by the CAS number 2176200-97-6 and the product name 2-{1-(5-fluoropyrimidin-4-yl)azetidin-3-ylmethyl}-2H,3H,5H,6H,7H-cyclopentacpyridazin-3-one represents a significant advancement in the field of pharmaceutical chemistry. This molecule belongs to a class of heterocyclic compounds that have garnered considerable attention due to their potential biological activities and structural complexity. The intricate arrangement of nitrogen-containing rings in its molecular framework suggests a high degree of functionalization, which is often associated with enhanced pharmacological properties.

At the core of this compound's structure lies a cyclopentacpyridazinone core, which is a fused system comprising a cyclopentane ring and a pyridazine ring. This particular scaffold has been extensively studied for its ability to interact with various biological targets, including enzymes and receptors. The presence of multiple nitrogen atoms in close proximity within this framework enhances its potential for hydrogen bonding and other non-covalent interactions, which are critical for drug-receptor binding affinity.

The 5-fluoropyrimidine moiety appended to the azetidine ring is another key feature that contributes to the compound's pharmacological profile. Fluorine atoms are well-known for their ability to modulate metabolic stability, lipophilicity, and binding affinity. In this context, the fluorine substituent at the 5-position of the pyrimidine ring likely plays a crucial role in enhancing the compound's bioavailability and target engagement. This modification is particularly relevant in modern drug design, where fine-tuning of substituents can lead to significant improvements in therapeutic efficacy.

The azetidine ring in the molecular structure introduces additional complexity and potential for biological activity. Azetidine derivatives have been explored for their roles as intermediates in various pharmacologically active compounds. The incorporation of an azetidine ring into this molecule suggests that it may exhibit properties such as inhibitory effects on certain enzymes or interactions with specific biological pathways. These characteristics make it a promising candidate for further investigation in medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with greater accuracy. The 2-{1-(5-fluoropyrimidin-4-yl)azetidin-3-ylmethyl}-2H,3H,5H,6H,7H-cyclopentacpyridazin-3-one structure has been subjected to virtual screening and docking studies to identify potential binding interactions with target proteins. These studies have revealed promising interactions with enzymes involved in cancer pathways and inflammatory responses, suggesting that this compound may have therapeutic applications in oncology and immunology.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of fluorinated pyrimidine moieties often presents synthetic challenges due to their sensitivity to nucleophilic attack and other reaction conditions. However, recent methodologies have improved the efficiency of these synthetic routes, making it feasible to produce complex molecules like this one on a scalable basis.

In terms of pharmacokinetic properties, the cyclopentacpyridazinone scaffold is known for its favorable solubility and metabolic stability. These characteristics are essential for ensuring that the compound reaches its target site of action effectively and remains active long enough to exert its therapeutic effect. Additionally, the presence of multiple nitrogen atoms may contribute to its ability to cross cell membranes via passive diffusion or active transport mechanisms.

Current research efforts are focused on exploring the therapeutic potential of this compound through preclinical studies. Initial findings suggest that it may exhibit inhibitory activity against key enzymes involved in cancer cell proliferation and survival. Furthermore, its interaction with inflammatory pathways indicates that it could be developed into a novel anti-inflammatory agent. These preliminary results are encouraging and warrant further investigation into its clinical applicability.

The development of new pharmaceutical agents relies heavily on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. The 2-{1-(5-fluoropyrimidin-4-yl)azetidin-3-ylmethyl}-2H,3H,5H,6H,7H-cyclopentacpyridazin-3-one represents an excellent example of how structural innovation can lead to the discovery of new therapeutic entities. By leveraging cutting-edge synthetic methods and computational tools, researchers are able to design molecules with tailored properties that address unmet medical needs.

As our understanding of biological systems continues to evolve, so too does our ability to design molecules that interact selectively with disease-causing targets. The complexity of this compound underscores the sophistication required in modern drug discovery programs. However, it also highlights the immense potential that lies in exploring novel chemical spaces for therapeutic intervention.

In conclusion,2176200-97-6 is a structurally intricate molecule with significant pharmacological promise. Its unique combination of heterocyclic scaffolds and functional groups positions it as a valuable candidate for further research into oncology and immunology applications. With continued advancements in synthetic chemistry and molecular modeling techniques,2-{1-(5-fluoropyrimidin-4-y l)azetidin -3 -y lmethyl}- 2 H , 3 H , 5 H , 6 H , 7 H - cyclopentacpyridazin - 3 - one holds great promise as a future therapeutic agent.

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